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Compound of Interest

Compound Name: CCK (26-31) (non-sulfated)

CAS No.: 89911-64-8

Cat. No.: B1496556 Get Quote

Executive Summary & Molecule Profile
The Challenge: CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met) presents a "perfect storm"

for HPLC peak tailing. Unlike simple hydrophobic peptides, this fragment contains three distinct

chemical liabilities that cause peak asymmetry:

Aspartic Acid (Asp-26): A strong metal chelator that binds to stainless steel surfaces.

Methionine (Met-28, Met-31): Highly susceptible to on-column oxidation, causing peak

splitting/broadening.

Tyrosine/Tryptophan (Tyr-27, Trp-30): Aromatic residues prone to secondary pi-pi

interactions with silica backbones.

Note: If you are analyzing the sulfated form [Tyr(SO3H)], the sulfate group is acid-labile.

Standard TFA methods (pH < 2.0) may degrade your sample during the run, appearing as

"tailing" or ghost peaks.[1]

Diagnostic Logic: The Tailing Decision Tree
Before altering your method, use this logic flow to identify the root cause. Tailing is rarely

random; it is a symptom of a specific chemical mismatch.
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Symptom: Peak Tailing
(Asymmetry > 1.5)

Check 1: Mass Overload
Dilute sample 10x

Peak Shape
Improved?

Cause: Column Overload
Action: Increase Column Capacity

or Reduce Injection Vol

Yes

Check 2: Mobile Phase pH

No

Is pH < 3.0?

Cause: Silanol Interaction
Action: Add 0.1% TFA

or Switch to Hybrid Column

No (pH > 3)

Check 3: Metal Chelation
(Asp-26 Interaction)

Yes (pH < 3)

Test: Add 20mM EDTA
to Mobile Phase A

Peak Shape
Improved?

Cause: Metal Contamination
Action: Passivate System

or Use PEEK/Bio-Inert Hardware

Yes

Cause: Column Void/Collapse
Action: Replace Column

No
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Figure 1: Diagnostic logic tree for isolating the root cause of CCK 26-31 peak tailing.
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Module 1: The Chemistry (Mobile Phase
Optimization)
The "TFA vs. Formic Acid" Dilemma
For CCK 26-31, the choice of acid modifier is the single most critical factor for peak shape.

Feature
Trifluoroacetic Acid

(TFA)
Formic Acid (FA)

Recommendation for

CCK 26-31

Mechanism

Strong ion-pairing

agent. Masks

positively charged

amines and silanols.

Weak ion-pairing. pH

control only.

Start with TFA if using

UV detection.

Peak Shape
Excellent (sharp,

symmetrical).[2]

Often leads to tailing

for basic peptides.

Use FA only if MS

sensitivity is critical.

MS Signal
Suppression (Signal

drops 10-50x).

High sensitivity.[3][4]

[5]

If MS is required, use

FA + Difluoroacetic

Acid (DFA) blend.

pH ~2.0 (0.1% v/v) ~2.7 (0.1% v/v)

Warning: If using

Sulfated CCK, pH <

2.5 may hydrolyze the

sulfate.

Protocol: The "Golden Mix" for LC-MS
If you observe tailing with Formic Acid but cannot use TFA due to MS suppression, use this

hybrid mobile phase:

Mobile Phase A: Water + 0.1% Formic Acid + 0.01% TFA (or 0.05% DFA).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.01% TFA.

Why this works: The trace amount of TFA is sufficient to cover active silanol sites on the

column but low enough to minimize MS signal suppression [1].
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Module 2: The Hardware (Metal Chelation & Column
Selection)
The Aspartic Acid (Asp) Trap
CCK 26-31 contains Asp-26. Aspartic acid residues can chelate iron (Fe) and other metal ions

present in stainless steel frits and tubing. This results in severe tailing that does not respond to

pH changes.

Symptoms of Metal Interaction:

Tailing persists despite using high TFA (0.1%).

Peak area is lower than expected (sample loss).

Peak shape improves significantly after the first few injections (sites get saturated) but

degrades again later.

Corrective Action: System Passivation
If you suspect metal chelation, perform this passivation cycle on your HPLC system (remove

the column first!):

Flush: Water (5 min).

Passivate: 30% Phosphoric Acid or 6N Nitric Acid (30 min at low flow).

Neutralize: Water (30 min).

Install Column: Use a "Bio-Inert" or PEEK-lined column if available.

Column Selection Matrix
Do not use standard C18 columns. You require "Type B" high-purity silica or Hybrid particles.
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Column Technology Suitability Why?

Standard C18 (Type A) ❌ AVOID
High silanol activity; metals

often present in silica.[6]

End-capped C18 (Type B) ⚠️ OK
Better, but Asp-26 may still

interact with residual silanols.

Hybrid (BEH/CSH) ✅ BEST

Ethylene-bridged hybrid

particles resist silanol acidity.

CSH (Charged Surface Hybrid)

provides best peak shape for

peptides in FA [2].

Porous Graphitic Carbon ⚠️ SPECIALIST
Use only if retention is too low

on C18.

Module 3: Sample Preparation (Preventing Artifacts)
Methionine Oxidation
The two Methionine residues (Met-28, Met-31) are oxidation magnets. Oxidized Met splits the

peak, often mistaken for tailing or impurities.

Prevention: Keep samples at 4°C.

Additive: Add 0.1% Methionine (free amino acid) to your sample diluent. This acts as a

"sacrificial antioxidant," consuming dissolved oxygen before it attacks your CCK peptide.

Frequently Asked Questions (FAQ)
Q: I see a small "shoulder" on the front of my peak, not the back. Is this tailing? A: No, that is

fronting. This is almost always caused by column overload (injecting too much mass) or solvent

mismatch (sample solvent is stronger than Mobile Phase A). Dilute your sample with

water/buffer rather than pure acetonitrile.

Q: My symmetry factor is 1.8. Is my column dead? A: Not necessarily. For peptides like CCK, a

symmetry factor up to 1.5-1.8 is common with Formic Acid. If you switch to TFA and the

symmetry drops to 1.1, the column is fine; the chemistry was the issue.
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Q: Can I use Phosphate Buffer? A: Yes, Phosphate (pH 2.5) provides excellent peak shape

because it suppresses silanols effectively. However, it is non-volatile (incompatible with LC-MS)

and can precipitate in high acetonitrile (>60%). Use only for UV-HPLC.

Q: I am analyzing Sulfated CCK 26-31. My peak is disappearing. A: You are likely hydrolyzing

the sulfate group.

Solution: Switch to Ammonium Acetate (pH 4.5 - 5.5). This pH preserves the sulfate but is

high enough to deprotonate silanols (bad for tailing). You must use a high-quality Hybrid

(BEH) column to run at this pH without tailing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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